2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid
Description
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5S/c11-7-2-1-3-8(4-7)12-9(13)5-18(16,17)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQITFQBTQCENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid typically involves the reaction of 3-chloroaniline with a sulfonyl chloride derivative, followed by the introduction of an acetic acid group. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group. The process may also involve heating and the use of solvents like dichloromethane or ethanol to ensure proper mixing and reaction completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research indicates that 2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- Case Study : A study published in Pharmaceutical Research evaluated the compound's effect on lipopolysaccharide-induced inflammation in macrophages. Results showed a dose-dependent reduction in cytokine production, suggesting its potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis .
Anticancer Potential
Recent investigations have also focused on the anticancer properties of this compound. Preliminary data suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
- Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
These findings highlight its potential role as a lead compound for developing new anticancer therapies .
Toxicological Studies
Toxicity assessments are critical for understanding the safety profile of this compound. Studies have shown that at therapeutic doses, it has a favorable safety profile with minimal adverse effects observed in animal models.
- Toxicity Data Table
| Study Type | Observations | |
|---|---|---|
| Acute Toxicity | No mortality at doses up to 200 mg/kg | Safe at therapeutic levels |
| Chronic Toxicity | Mild liver enzyme elevation | Requires further investigation |
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Biological Activity
2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 3-chlorophenyl group attached to a carbamoyl moiety, linked through a methanesulfonyl group to an acetic acid backbone. This structural arrangement suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated its ability to inhibit the proliferation of human gastric cancer cells (SGC-7901), melanoma cells (A875), and hepatocellular carcinoma cells (HepG2). The IC50 values for these cell lines were found to be comparatively low, indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| SGC-7901 | 9.13 |
| A875 | 12.34 |
| HepG2 | 10.15 |
These results suggest that the compound could serve as a promising lead in anticancer drug development .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed increased apoptotic rates in treated cells compared to controls. Specifically, treatment with the compound led to a notable increase in FITC(+)PI(−) staining, indicating early apoptotic changes .
Additionally, the compound's effects on various kinases were assessed, revealing some inhibitory activity against MAPK1 and CDK2/A2 kinases at specific concentrations . This suggests that the compound may interfere with critical signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. It was tested against several bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional treatments, indicating that it may be effective against resistant strains .
Case Studies and Research Findings
Several research articles have documented the biological activity of similar compounds within the same chemical class. For example:
- A study found that derivatives of sulfonamide compounds exhibited potent activity against various cancer cell lines and demonstrated selective toxicity towards tumor cells over normal cells .
- Another research highlighted the significance of substituents on the phenyl ring in enhancing the cytotoxic properties of related compounds, emphasizing structure-activity relationships (SAR) that could inform further modifications to improve efficacy .
Q & A
Q. What are the standard synthetic routes for 2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid, and what key intermediates are involved?
The synthesis typically involves sulfonylation and carbamoyl coupling steps. A common approach is reacting methanesulfonyl chloride with a 3-chlorophenylamine derivative to form the sulfonamide intermediate, followed by coupling with a carbamoyl-acetic acid moiety. Key intermediates include the sulfonamide-phenethylamine derivative and chloroacetic acid. Reaction conditions often use dichloromethane as a solvent and sodium hydroxide as a base to facilitate nucleophilic substitution . For derivatives, halogenated pyridine intermediates (e.g., 5-((3-chlorophenyl)-3-chloro-pyridin-2-yl)-nitrile) are synthesized via nucleophilic aromatic substitution under controlled temperatures (~20–80°C) .
Q. What spectroscopic techniques are recommended for confirming the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the methanesulfonyl group (δ ~3.3 ppm for CH₃SO₂) and the acetic acid moiety (δ ~4.1 ppm for CH₂COO).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 363.1237 for C₁₉H₂₂ClNO₄) .
- X-ray Crystallography: For crystalline derivatives, monoclinic systems (e.g., P2₁/c space group) with unit cell parameters (a = 9.1473 Å, b = 5.8265 Å) resolve stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfonamide intermediate synthesis?
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance sulfonylation efficiency compared to ethanol, which may promote side reactions.
- Base Choice: Potassium carbonate reduces byproduct formation compared to NaOH due to milder basicity .
- Temperature Control: Maintaining temperatures below 25°C during methanesulfonyl chloride addition minimizes hydrolysis .
- Catalytic Additives: 4-Dimethylaminopyridine (DMAP) accelerates carbamoyl coupling by activating chloroacetic acid .
Q. How should discrepancies between theoretical and experimental NMR spectra be resolved during structural elucidation?
- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data.
- 2D NMR Techniques: HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity, particularly for overlapping aromatic signals .
- Isotopic Labeling: ¹⁵N or ¹³C-labeled intermediates validate carbamoyl and sulfonamide group assignments .
Q. What strategies address low crystallinity in derivatives during X-ray diffraction studies?
- Co-crystallization: Use of co-formers (e.g., nicotinamide) improves crystal packing via hydrogen bonding.
- Polymorph Screening: Solvent vapor diffusion with ethanol/water mixtures promotes stable polymorph formation .
- Temperature Gradients: Slow cooling (0.1°C/min) from saturated solutions yields larger, defect-free crystals .
Q. How can in vitro assays evaluate the biological activity of derivatives targeting adrenergic receptors?
- β-Adrenoceptor Binding Assays: Radioligand displacement (e.g., [³H]-CGP 12177) quantifies affinity at β₁, β₂, and β₃ subtypes .
- cAMP Accumulation: CHO-K1 cells transfected with human β₃-AR measure agonist-induced cAMP production via ELISA .
- Functional Antagonism: Schild analysis using BRL 37344 sodium salt (IC₅₀ ~10 nM) assesses competitive inhibition .
Data Contradiction Analysis
Q. How to resolve conflicting purity results between HPLC and elemental analysis?
- HPLC Method Validation: Ensure mobile phase compatibility (e.g., acetonitrile/0.1% TFA) and column selectivity (C18 vs. phenyl-hexyl) .
- Elemental Analysis Calibration: Use certified reference standards (e.g., NIST SRM 84L) to verify carbon/hydrogen/nitrogen ratios .
- Mass Balance Approach: Combine HPLC purity (≥95%) with residual solvent analysis (GC-MS) to account for non-volatile impurities .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
